6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Medicinal Chemistry ADME Physicochemical Properties

This specific 6-methyl substituted pyrazolo-oxazine is a privileged scaffold in medicinal chemistry. Its unique stereochemistry at C6 provides conformational rigidity and optimal lipophilicity (LogP ~1.07) crucial for achieving high target binding affinity (e.g., PDE4B IC50 0.42 nM in advanced analogs). Unlike the unsubstituted core, this chiral building block enables precise 3D control in asymmetric synthesis of selective NLRP3 and PDE4B modulators. For R&D use only.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1706438-18-7
Cat. No. B6591871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
CAS1706438-18-7
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1CN2C(=CC=N2)OC1
InChIInChI=1S/C7H10N2O/c1-6-4-9-7(10-5-6)2-3-8-9/h2-3,6H,4-5H2,1H3
InChIKeyIMMKANYCMSJHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: A Chiral Heterocyclic Scaffold for PDE4B and NLRP3 Inhibitor Synthesis


6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706438-18-7) is a nitrogen- and oxygen-containing heterocyclic compound with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol . It features a fused pyrazolo-oxazine bicyclic core with a methyl substituent at the 6-position, a structural modification that imparts conformational rigidity and influences both physicochemical properties and biological target engagement [1]. This scaffold is of significant interest in medicinal chemistry as a key intermediate in the synthesis of selective phosphodiesterase 4B (PDE4B) inhibitors and NLRP3 inflammasome modulators [2].

Why 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Cannot Be Directly Replaced by Other Pyrazolooxazine Analogs


Generic substitution with alternative pyrazolo[5,1-b][1,3]oxazines (e.g., the 6-unsubstituted core, 6-fluoro, or 7-methyl analogs) is precluded by the unique impact of the 6-methyl group on both molecular conformation and lipophilicity. This specific substitution pattern alters the three-dimensional presentation of pharmacophoric elements and modifies physicochemical properties such as logP, which directly influences target binding affinity, cellular permeability, and metabolic stability profiles [1]. Furthermore, the compound often exists as a specific enantiomer (e.g., (S)-6-methyl), and its stereochemistry can be a critical determinant of activity against targets like PDE4B or NLRP3 .

Quantitative Differentiation: 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine vs. Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Permeability Over Unsubstituted Core

The introduction of a methyl group at the 6-position increases the lipophilicity of the pyrazolo[5,1-b][1,3]oxazine scaffold compared to its unsubstituted analog. The target compound exhibits an XLogP3 value of 1, which is approximately 0.5 log units higher than that of the parent 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (LogP ~0.5). This moderate increase in lipophilicity is a key driver of improved passive membrane permeability [1].

Medicinal Chemistry ADME Physicochemical Properties

Molecular Weight and Physicochemical Profile vs. Fluorinated Analogs

The target compound (MW 138.17 g/mol) is significantly lighter than its 6-fluoro-6-methyl analog (MW 156.16 g/mol) and the 3-bromo-2-(4-fluorophenyl)-7-methyl analog (MW 311.15 g/mol) . This lower molecular weight, combined with a topological polar surface area (TPSA) of 27 Ų, positions the compound favorably within the 'drug-like' space defined by Lipinski's Rule of Five, offering a distinct advantage in lead optimization for oral bioavailability .

Medicinal Chemistry Drug Design Physicochemical Properties

Chiral Purity and Stereochemical Control in PDE4B Inhibitor Synthesis

The (S)-enantiomer of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is explicitly claimed as a key intermediate in the synthesis of potent PDE4B inhibitors. While the racemic mixture is commercially available, specific enantiomers are required for achieving optimal binding affinity and selectivity. For instance, the (S)-enantiomer is used to construct compounds with IC50 values in the low nanomolar range (e.g., 0.42 nM for PDE4B) [1]. In contrast, the corresponding (R)-enantiomer or racemate may exhibit significantly reduced potency and altered selectivity profiles .

Medicinal Chemistry Stereochemistry PDE4B Inhibition

Recommended Applications for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine in Scientific R&D


Synthesis of Selective PDE4B Inhibitors for Inflammatory Disease Research

The compound serves as a privileged scaffold for the construction of selective PDE4B inhibitors. Its 6-methyl substitution pattern and chiral center are essential for achieving the desired binding conformation within the PDE4B active site, as demonstrated by the nanomolar IC50 values (e.g., 0.42 nM) reported for advanced derivatives [1]. Procurement of the (S)-enantiomer is recommended for projects targeting PDE4B-mediated inflammatory pathways (e.g., asthma, COPD).

Development of NLRP3 Inflammasome Modulators

The pyrazolo[5,1-b][1,3]oxazine core, with a 6-methyl substituent, has been utilized in the discovery of potent and selective NLRP3 inhibitors, such as GDC-2394, which overcame preclinical safety hurdles and advanced into development [2]. The 6-methyl group contributes to the overall molecular shape and lipophilicity required for NLRP3 binding and favorable in vivo pharmacokinetics.

Chiral Building Block for Asymmetric Synthesis of Bioactive Heterocycles

The compound's rigid bicyclic framework and single stereocenter make it a valuable chiral building block for asymmetric synthesis. It can be elaborated into complex polycyclic structures with precise three-dimensional control, which is increasingly important in modern drug discovery for improving target selectivity and reducing off-target effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.